molecular formula C10H9BrN2 B042699 1-benzyl-4-bromo-1H-pyrazole CAS No. 50877-41-3

1-benzyl-4-bromo-1H-pyrazole

Cat. No. B042699
CAS RN: 50877-41-3
M. Wt: 237.1 g/mol
InChI Key: QKTAXFTZNKXHMW-UHFFFAOYSA-N
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Description

1-Benzyl-4-bromo-1H-pyrazole is a chemical compound with the molecular formula C10H9BrN2 and a molecular weight of 237.1 . It is a solid substance at room temperature . This compound can be used in the preparation of some amines and amino acids containing the pyrazole nucleus . These compounds are of interest because of their close structural resemblance to the imidazole derivatives, such as histamine and histidine .


Molecular Structure Analysis

The molecular structure of 1-benzyl-4-bromo-1H-pyrazole consists of a pyrazole ring attached to a benzyl group and a bromine atom . The InChI code for this compound is 1S/C10H9BrN2/c11-10-6-12-13(8-10)7-9-4-2-1-3-5-9/h1-6,8H,7H2 .


Physical And Chemical Properties Analysis

1-Benzyl-4-bromo-1H-pyrazole is a solid at room temperature . It has a molecular weight of 237.1 . The compound is stored in a refrigerator and shipped at room temperature .

Scientific Research Applications

Synthesis of 1,4’-Bipyrazoles

“1-benzyl-4-bromo-1H-pyrazole” can be used as a starting material in the synthesis of 1,4’-bipyrazoles . Bipyrazoles are a class of compounds that have found applications in various fields, including medicinal chemistry and materials science.

Preparation of Solid Hexacoordinate Complexes

This compound can be used in the preparation of solid hexacoordinate complexes by reaction with dimethyl- and divinyl-tindichloride . These complexes have potential applications in catalysis and materials science.

Synthesis of Various Pharmaceutical Compounds

“1-benzyl-4-bromo-1H-pyrazole” is also used in the synthesis of various pharmaceutical and biologically active compounds . These include a wide range of inhibitors that can be used in the treatment of various diseases.

Synthesis of Biologically Active Compounds

Pyrazole derivatives, such as “1-benzyl-4-bromo-1H-pyrazole”, have been used in the synthesis of biologically active compounds . These compounds have shown diverse biological activities, including antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic properties.

Preparation of 4-Bromo-1-(2-Chloroethyl)-1H-Pyrazole

“1-benzyl-4-bromo-1H-pyrazole” can be used in the preparation of 4-bromo-1-(2-chloroethyl)-1H-pyrazole . This compound could have potential applications in medicinal chemistry.

Synthesis of Industrially and Pharmaceutically Crucial Chemicals

Fused pyrazoles, which can be synthesized from “1-benzyl-4-bromo-1H-pyrazole”, have demonstrated different biological activities, exceptional photophysical properties, and high synthetical versatility that allow the obtention of industrially and pharmaceutically crucial chemicals .

Safety and Hazards

1-Benzyl-4-bromo-1H-pyrazole is considered hazardous. It has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with this compound are H302, H315, H319, H332, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .

Future Directions

While specific future directions for 1-benzyl-4-bromo-1H-pyrazole are not mentioned in the retrieved data, pyrazole derivatives, in general, continue to be an area of interest in various fields of science due to their diverse and valuable synthetic, biological, and photophysical properties .

properties

IUPAC Name

1-benzyl-4-bromopyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2/c11-10-6-12-13(8-10)7-9-4-2-1-3-5-9/h1-6,8H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKTAXFTZNKXHMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10388129
Record name 1-benzyl-4-bromo-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10388129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl-4-bromo-1H-pyrazole

CAS RN

50877-41-3
Record name 1-benzyl-4-bromo-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10388129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 100 mL round bottom flask was charged with 4-bromopyrazole (4.41 g, 30 mmol), tetrabutylammonium bromide (484 mg, 1.5 mmol) and potassium hydroxide pellets (3.37 g, 60 mmol). After the mixture was sonicated for 15 min, benzyl chloride (5.2 mL, 45 mmol) was added dropwise and the resulting mixture was stirred overnight. Ethyl ether (20 mL), water (20 mL), and diluted hydrochloric acid (1 mL, 10%) were added under stirring. The organic layer was washed with water (2×20 mL) and dried over MgSO4. The solvent was removed under reduced pressure and the product was purified by flash chromatography on silica gel (hexane/ethyl acetate 10:1) to provide the desired product as a white solid (6.74 g, 95% yield). Mp 51-52° C. (lit. 44-45° C., See Jones, R. G. J. Am. Chem. Soc. 1949, 71, 3994). 1H NMR (400 MHz, CDCl3): δ 7.53 (s, 1H), 7.42-7.33 (m, 4H), 7.28-7.22 (m, 2H), 5.29 (s, 2H); 13C NMR (100 MHz, CDCl3): δ 140.4, 136.2, 129.8, 129.4, 128.8, 128.3, 93.9, 57.1.
Quantity
4.41 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
484 mg
Type
catalyst
Reaction Step One
Quantity
5.2 mL
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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